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Compound of Interest

Compound Name: Ureidovaline

Cat. No.: B1682112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ureidovaline, a chiral amino acid derivative, holds a significant position in the landscape of

pharmaceutical synthesis, primarily recognized for its role as a critical intermediate in the

manufacture of Ritonavir[1]. Ritonavir is an essential antiretroviral medication used in the

treatment of HIV/AIDS, functioning both as a protease inhibitor and a pharmacokinetic

enhancer[2][3][4]. The precise molecular architecture of Ureidovaline is fundamental to the

successful and stereochemically controlled synthesis of Ritonavir, making a thorough

understanding of its properties and synthesis paramount for researchers and professionals in

drug development. This guide provides a comprehensive overview of Ureidovaline, detailing

its chemical identity, physicochemical properties, and its pivotal role in the synthesis of

Ritonavir.

Core Molecular Identifiers and Physicochemical
Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application

in complex synthetic pathways. Ureidovaline is identified by a specific IUPAC name and CAS

number, ensuring unambiguous communication in a scientific and regulatory context.
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Identifier Value Source

IUPAC Name

(2S)-3-methyl-2-[[methyl-[(2-

propan-2-yl-1,3-thiazol-4-

yl)methyl]carbamoyl]amino]but

anoic acid

[5][6]

CAS Number 154212-61-0 [1][3]

Synonyms

Ritonavir impurity A [EP],

Ritonavir impurity,

ureidovaline- [USP], (((2-

isopropylthiazol-4-yl)methyl)

(methyl)carbamoyl)-L-valine

[1]

Molecular Formula C14H23N3O3S [1][4]

Molecular Weight 313.41 g/mol [1]

Appearance Light Yellow to Beige Solid [1]

While a comprehensive, publicly available experimental dataset for all of Ureidovaline's

physicochemical properties is not readily found, indicative data has been compiled from various

sources. It is important to note that some of these values may be predicted rather than

experimentally determined.

Property Value Source

Purity
>95% (typical for commercial-

grade)
[1]

Storage Conditions

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

[1]
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The synthesis of Ritonavir is a complex, multi-step process that requires precise control over

stereochemistry to achieve the desired therapeutic effect. Ureidovaline serves as a crucial

building block, incorporating a key side chain of the final Ritonavir molecule. While a detailed,

publicly available, step-by-step synthesis protocol for Ureidovaline itself is not readily found in

the scientific literature, its role as a starting material is documented in patents concerning the

synthesis of Ritonavir[7].

The general synthetic strategy for Ritonavir involves the coupling of key intermediates, one of

which is Ureidovaline or a derivative thereof. A patent for the preparation of Ritonavir explicitly

mentions "N (N methyl Ns ((2 isopropyl, 4 thiazolyl) methyl) amino carbonyl) L valines" as a

starting material, which is a synonym for Ureidovaline[7]. This intermediate is then reacted

with thionyl chloride to form an activated species, which subsequently reacts with another key

intermediate of the Ritonavir backbone[7].

The causality behind the use of Ureidovaline lies in its pre-formed structure, which contains

the N-methyl-N-((2-isopropylthiazol-4-yl)methyl)amino]carbonyl moiety and the L-valine core.

This strategic use of a pre-functionalized building block simplifies the overall synthesis of

Ritonavir, reducing the number of steps and potentially increasing the overall yield and purity of

the final active pharmaceutical ingredient (API). The stereochemistry of the L-valine component

is critical, as the biological activity of protease inhibitors like Ritonavir is highly dependent on

the three-dimensional arrangement of the molecule.

Logical Workflow of Ureidovaline in Ritonavir Synthesis
The following diagram illustrates the logical flow of Ureidovaline as a key starting material in a

patented method for Ritonavir synthesis.
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Click to download full resolution via product page

Caption: Logical workflow of Ureidovaline in Ritonavir synthesis.

Experimental Protocols: Characterization of
Ureidovaline
For researchers synthesizing or utilizing Ureidovaline, robust analytical methods are essential

to confirm its identity and purity. While specific, published experimental data for Ureidovaline is

scarce, standard analytical techniques for similar molecules can be applied. The following are

generalized protocols that would be suitable for the characterization of Ureidovaline.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity

of pharmaceutical intermediates.

Objective: To develop and validate an RP-HPLC method for the determination of the purity of

Ureidovaline.

Materials and Reagents:

Ureidovaline reference standard and sample

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or trifluoroacetic acid (for mobile phase modification)

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (A General Starting Point):

Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1%

formic acid).
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Gradient Program: Start with a low percentage of B, and gradually increase to elute the

analyte and any impurities.

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of

Ureidovaline (likely in the range of 210-260 nm).

Injection Volume: 10 µL

Procedure:

Prepare a stock solution of the Ureidovaline reference standard in a suitable solvent (e.g., a

mixture of water and acetonitrile).

Prepare a sample solution of the synthesized or procured Ureidovaline at a similar

concentration.

Inject the solutions into the HPLC system and record the chromatograms.

The purity of the sample is determined by comparing the area of the main peak to the total

area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This protocol is based on standard and widely accepted

methodologies for the purity determination of pharmaceutical compounds. Validation of the

method for linearity, precision, accuracy, and specificity would be required to ensure its

reliability for routine use.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of

a synthesized compound.
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Objective: To obtain ¹H and ¹³C NMR spectra of Ureidovaline to confirm its molecular

structure.

Materials and Reagents:

Ureidovaline sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve an appropriate amount of the Ureidovaline sample in the chosen deuterated

solvent.

Transfer the solution to an NMR tube.

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum.

Process the spectra (Fourier transformation, phasing, and baseline correction).

Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR

spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are

consistent with the known structure of Ureidovaline.

Expertise and Experience in Interpretation: The interpretation of NMR spectra requires a high

level of expertise. The expected signals for Ureidovaline would include those corresponding to

the isopropyl group, the valine backbone, the methyl group on the nitrogen, the methylene

bridge, and the thiazole ring protons and carbons. The stereochemistry of the L-valine moiety

would be confirmed by appropriate 2D NMR techniques such as NOESY.
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Conclusion
Ureidovaline stands as a testament to the importance of well-designed chemical intermediates

in the synthesis of complex and life-saving pharmaceuticals. Its specific structure and chirality

are indispensable for the efficient and stereoselective production of Ritonavir. While detailed

public information on its synthesis and complete analytical characterization is limited, this guide

provides a foundational understanding of its identity, properties, and critical role in antiretroviral

drug manufacturing. For researchers and professionals in the field, a deep appreciation of the

chemistry of key intermediates like Ureidovaline is essential for the continued innovation and

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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